![molecular formula C9H11NO2 B1444250 4-(Furan-2-yl)-5-methylpyrrolidin-2-one CAS No. 1477718-83-4](/img/structure/B1444250.png)
4-(Furan-2-yl)-5-methylpyrrolidin-2-one
Overview
Description
Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse biological activities and are used in the synthesis of a wide range of specialized chemical products .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, UV–vis, and NMR . Density functional theory (DFT) can also be used to calculate the molecular structures, which can then be compared with the experimental data .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, depending on their specific structures and the reaction conditions . For example, some furan derivatives have been found to have cytotoxic and tubulin polymerization inhibitory activities, suggesting that they can interact with biological macromolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their specific structures. For example, the presence of different substituents on the furan ring can affect the compound’s reactivity, stability, and other properties .Scientific Research Applications
Biocatalytic Valorization of Furans
Biocatalysis presents a promising alternative for the valorization of furans, such as 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, due to enzymes' high selectivity and mild reaction conditions. This approach has been applied to furans for biodetoxification, selective syntheses, and carboligations, demonstrating potential in producing C12 derivatives and addressing the challenges posed by the inherent instability of furans in synthetic modifications (Domínguez de María & Guajardo, 2017).
Furan Derivatives in Drug Design
Furan and its derivatives play a significant role in drug design, contributing to the development of bioactive molecules. Furan-2-yl substituents have been incorporated into purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating varied biological activities. This includes antiviral, antitumor, and antimycobacterial actions, highlighting the importance of furan moieties in medicinal chemistry (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives, such as 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, offers a sustainable pathway to replace non-renewable hydrocarbon sources. This process not only provides an alternative feedstock for the chemical industry but also paves the way for the production of polymers, fuels, and other valuable chemicals, leveraging the functionality and versatility of biogenic furans (Chernyshev, Kravchenko, & Ananikov, 2017).
Sustainable Chemistry and Furan-Based Chemicals
The Diels-Alder cycloaddition of furanic dienes, derived from renewable resources like 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, with various dienophiles, highlights a green chemistry approach to producing low-molecular-weight products. This reaction exemplifies a 100% atom economy, showcasing furfural and 5-(hydroxymethyl)furfural as key biobased chemicals for the development of polymers and other materials (Galkin & Ananikov, 2021).
Biomedical Applications
Furan derivatives have shown potential in various biomedical applications, including as antimicrobial and antitumor agents. The incorporation of furan moieties into small molecules has been explored for their selective inhibition of microbial growth and modification of enzymes. Further research is encouraged to uncover more furan derivatives and investigate their mechanisms for potential health benefits (Alizadeh et al., 2020).
Mechanism of Action
Target of action
Furan and indole derivatives have been found to bind with high affinity to multiple receptors . They are often used in the development of new drug molecules due to their broad-spectrum biological activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Furan and indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Furan and indole derivatives have been associated with a wide range of therapeutic effects .
Safety and Hazards
Future Directions
The use of furan derivatives is expected to increase in the future, especially in the field of green chemistry. Furan platform chemicals (FPCs), which are derived from biomass, are seen as a sustainable alternative to traditional petroleum-based chemicals . There is also ongoing research into the synthesis of new furan derivatives and their potential applications .
properties
IUPAC Name |
4-(furan-2-yl)-5-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTYXTCYDJXAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-5-methylpyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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